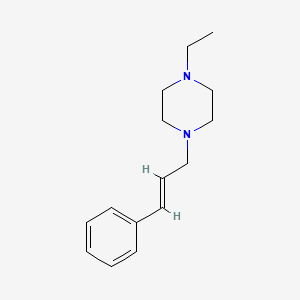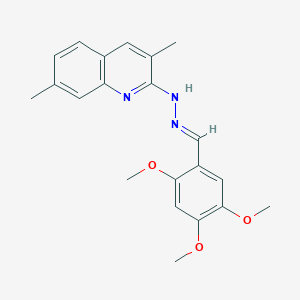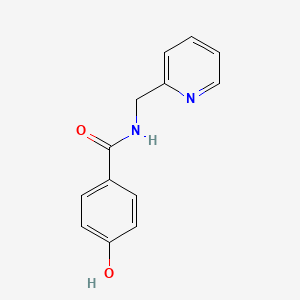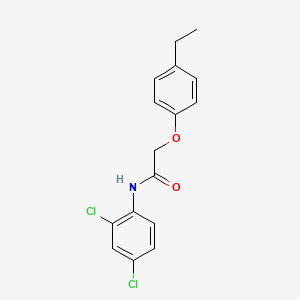
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the phenoxyacetamide family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been found to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also stable under a wide range of conditions and has a long shelf life. However, N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. One area of research is to further investigate the mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Another area of research is to explore the potential applications of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in the treatment of various diseases, such as cancer and inflammation. In addition, there is a need to develop more efficient and cost-effective synthesis methods for N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. Finally, there is a need to evaluate the safety and toxicity of N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-methyl-3-nitroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product, N-(4-methyl-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of the intermediate product with phenol in the presence of a base to form N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide. The overall yield of this reaction is around 50%.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of various diseases.
Propiedades
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-12(9-14(11)17(19)20)16-15(18)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLENEPZEAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

